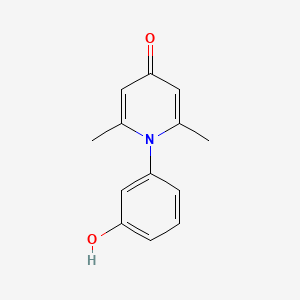

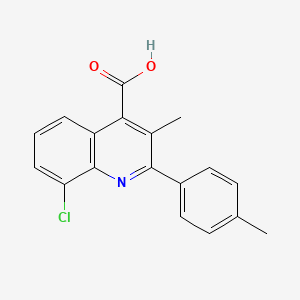

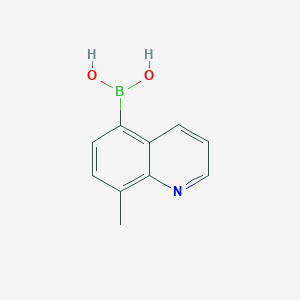

1-(3-羟基苯基)-2,6-二甲基吡啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one" is a pyridinone derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Pyridinones often exhibit antioxidant properties and can be synthesized through various chemical reactions, including low-temperature conversions and multicomponent reactions such as the Hantzsch synthesis . These compounds can also be structurally characterized using techniques like X-ray crystallography and spectroscopic methods .

Synthesis Analysis

The synthesis of pyridinone derivatives can involve multiple steps, including the construction of the pyridine ring and subsequent functionalization. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Other methods include the Baeyer-Villiger reaction for methoxy derivatives and complex strategies like intramolecular Friedel-Crafts reactions or Diels-Alder reactions for bicyclic pyridinols . Additionally, the Hantzsch ester synthesis is a notable method for preparing dihydropyridine derivatives, which can be promoted by microwave irradiation under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of pyridinone derivatives can be elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations can also be employed to predict molecular geometry, electronic properties, and vibrational frequencies, which often show good agreement with experimental data . The crystal structure analysis may reveal the presence of hydrogen bonding and other intermolecular interactions that contribute to the stability of the compound .

Chemical Reactions Analysis

Pyridinone derivatives can participate in various chemical reactions, including Michael addition, which is a method for constructing carbon-carbon bonds . These compounds can also undergo reactions based on their functional groups, such as esterification or alkylation, to yield selectively substituted derivatives . The reactivity of these molecules can be influenced by the electron density in the ring, which can be modulated by different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives, such as basicity, stability to oxidation, and reactivity towards radicals, can be influenced by the substituents on the pyridine ring . For example, increasing electron density can approach physiological pH and enhance antioxidant properties . Spectroscopic methods, including NMR and IR spectroscopy, are essential for characterizing these compounds and confirming their structures . Computational studies can further provide insights into the electronic absorption spectra, frontier molecular orbitals, and nonlinear optical properties .

科学研究应用

合成和药物设计中的应用

1-(3-羟基苯基)-2,6-二甲基吡啶-4(1H)-酮及其衍生物已被探索其在药物设计中的潜力。研究表明,某些衍生物具有显著的镇痛活性,暗示了在疼痛管理中的潜在应用。例如,从与1-(3-羟基苯基)-2,6-二甲基吡啶-4(1H)-酮在结构上相关的化合物进行缩合反应合成的双(3,4-二氢喹喔啉-2(1H)-酮)和双(3,4-二氢-2H-1,4-苯并噁唑啉-2-酮)衍生物,展现出在体内镇痛活性优于常见止痛药甲米唑钠的潜力(Kulakov et al., 2017)。

此外,对磷-氮化合物的研究表明,与1-(3-羟基苯基)-2,6-二甲基吡啶-4(1H)-酮在结构上相似的化合物的衍生物可以导致部分取代的螺环磷氮烷衍生物的形成。这些化合物已经通过各种光谱技术进行表征和研究,表明它们在各种化学应用中的潜力(Dal & Süzen, 2007)。

化学合成和表征

对1-(3-羟基苯基)-2,6-二甲基吡啶-4(1H)-酮及其类似物的化学合成和表征一直是一个感兴趣的课题。已合成新的与之在结构上相关的席夫碱配体,并对其金属配合物进行了表征。这些化合物已被研究其在催化活性、DNA结合和抗菌活性中的潜力(El‐Gammal等,2021)。另一项研究集中在炔醇吡啶及其配合物上,展示了氢键和苯环包裹在晶体堆积中的重要性,这对于理解相关化合物中的分子相互作用可能是重要的(Holmes et al., 2002)。

属性

IUPAC Name |

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-13(16)7-10(2)14(9)11-4-3-5-12(15)8-11/h3-8,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARIDJPUOKTAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC(=CC=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406090 |

Source

|

| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |

CAS RN |

823176-21-2 |

Source

|

| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)